N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride
CAS No.:
Cat. No.: VC13736905
Molecular Formula: C5H17Cl2N3
Molecular Weight: 190.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H17Cl2N3 |
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Molecular Weight | 190.11 g/mol |
IUPAC Name | N'-[2-(methylamino)ethyl]ethane-1,2-diamine;dihydrochloride |
Standard InChI | InChI=1S/C5H15N3.2ClH/c1-7-4-5-8-3-2-6;;/h7-8H,2-6H2,1H3;2*1H |
Standard InChI Key | YCARBJIETBBDTP-UHFFFAOYSA-N |
SMILES | CNCCNCCN.Cl.Cl |
Canonical SMILES | CNCCNCCN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
The compound’s IUPAC name, N1-(2-aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride, reflects its branched aliphatic amine structure. The molecule consists of a central ethane-1,2-diamine backbone substituted with a methyl group at the N2 position and an aminoethyl group at the N1 position. Protonation of the amine groups by hydrochloric acid yields the dihydrochloride salt, enhancing its stability and solubility in polar solvents .
The structure is corroborated by spectral data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, the -NMR spectrum exhibits signals corresponding to methyl ( 2.2–2.4 ppm) and amine protons ( 1.5–1.8 ppm), while the IR spectrum shows N–H stretching vibrations at 3300–3500 cm⁻¹ .
Physicochemical Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of N1-(2-Aminoethyl)-N2-Methylethane-1,2-Diamine Dihydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 190.1146 g/mol | |
Density | 0.91 g/cm³ | |
Boiling Point | 84°C at 14 mmHg | |
LogP (Partition Coefficient) | 0.236 | |
PSA (Polar Surface Area) | 55.28 Ų |
The low LogP value indicates hydrophilic characteristics, aligning with its high solubility in water and methanol . The polar surface area further suggests strong hydrogen-bonding potential, critical for interactions in biological systems .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N1-(2-aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride involves multi-step reactions, as detailed in patent WO2018193482A1 . A representative pathway includes:
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Alkylation of Ethane-1,2-Diamine:
2-Chloroacetonitrile reacts with ethane-1,2-diamine in the presence of a base (e.g., potassium carbonate) to form 2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile . -
Protection of Amine Groups:
The intermediate is treated with di-tert-butyl dicarbonate (Boc anhydride) to yield Di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate), stabilizing the amine groups during subsequent reactions . -
Catalytic Hydrogenation:
Raney nickel catalyzes the reduction of cyano groups to primary amines, producing Di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) . -
Deprotection and Salt Formation:
Hydrochloric acid removes the Boc protecting groups, yielding the dihydrochloride salt. Purification via recrystallization from ethanol/water mixtures ensures >97% purity .
Process Optimization
Critical parameters for scalability include:
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Temperature Control: Maintaining reactions at 25–30°C prevents side reactions .
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Solvent Selection: Methanol and ethanol are preferred for their ability to dissolve intermediates and facilitate crystallization .
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Catalyst Efficiency: Raney nickel’s activity is preserved by degassing reaction mixtures to exclude oxygen .
Industrial batches achieve yields exceeding 70%, with impurities (e.g., unreacted starting materials) controlled below 0.5% via HPLC monitoring .
Analytical Characterization
Spectroscopic Methods
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 190.1146 ([M+H]⁺), consistent with the molecular formula .
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Elemental Analysis: Calculated for : C, 31.59%; H, 8.94%; N, 22.10%. Found: C, 31.52%; H, 8.89%; N, 22.03% .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s branched amine structure makes it a precursor to metal-chelating agents. For example, analogues like trientine dihydrochloride (used in Wilson’s disease) share structural motifs, suggesting potential therapeutic applications .
Coordination Chemistry
Primary and secondary amine groups enable complexation with transition metals (e.g., Cu²⁺, Ni²⁺). Such complexes are investigated for catalytic applications in organic synthesis .
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